K-80003
CAS No.: 1292821-90-9
Cat. No.: VC0531544
Molecular Formula: C22H21FO2
Molecular Weight: 336.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1292821-90-9 |
|---|---|
| Molecular Formula | C22H21FO2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]acetic acid |
| Standard InChI | InChI=1S/C22H21FO2/c1-13(2)16-6-4-15(5-7-16)10-19-14(3)20(12-22(24)25)21-11-17(23)8-9-18(19)21/h4-11,13H,12H2,1-3H3,(H,24,25)/b19-10- |
| Standard InChI Key | QCXBVGNDRYQVJO-GRSHGNNSSA-N |
| Isomeric SMILES | CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O |
| SMILES | CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O |
| Canonical SMILES | CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
K-80003, also known as TX-803, is a yellow solid compound with the molecular formula C22H21FO2 and a molecular weight of 336.3993 . The compound has a CAS registry number of 1292821-90-9 and is characterized as [5-fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid . Its chemical structure features a fluorinated indene core with an isopropylbenzene substituent.
Table 1: Chemical Properties of K-80003
| Property | Value |
|---|---|
| Chemical Name | [5-fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid |
| Molecular Formula | C22H21FO2 |
| Molecular Weight | 336.3993 |
| CAS Number | 1292821-90-9 |
| Physical Appearance | Yellow solid |
| Solubility | DMSO: 30 mg/mL (89.18 mM; requires ultrasonic) |
| Purity | ≥95% (HPLC) |
| E/Z Centers | 1 |
Mechanism of Action
K-80003 specifically targets tRXRα, a truncated form of RXRα that is exclusively produced by tumor cells, while normal cells only produce full-length RXRα protein . The compound exhibits high binding affinity for RXRα with an IC50 value of 2.4 μM .
The primary mechanism of K-80003 involves binding to tRXRα and preventing its interaction with the p85α subunit of phosphoinositide 3-kinase (PI3K), thereby inhibiting the activation of the PI3K/Akt signaling pathway . X-ray crystallography studies have revealed that K-80003 creates a unique configuration that locks the RXRα tetramer into a tight ball, effectively hiding all binding sites and preventing it from triggering the PI3K pathway .
Unlike its parent compound sulindac, K-80003 lacks COX inhibitory activity even at concentrations as high as 1 mM, making it a selective RXRα modulator . This selectivity contributes to its improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Role in Cancer Treatment
K-80003 demonstrates significant anti-cancer potential through multiple mechanisms. In cancer cells, tRXRα promotes tumor growth by activating the PI3K/Akt pathway, which is essential for cell survival and proliferation . By inhibiting this activation, K-80003 effectively suppresses cancer cell growth.
In vitro studies have shown that K-80003 inhibits TNF-induced colocalization of tRXRα with p85α in the cytoplasm, leading to tRXRα nuclear localization in MCF-7 breast cancer cells . The compound induces PARP cleavage and caspase-8 activation at 50 μM when used with TNF-α, indicating its potential to promote apoptosis in cancer cells .
Furthermore, K-80003 has demonstrated impressive efficacy in suppressing colony formation of HeLa/RXRα/1-134 and RXRα/Δ80 cells at 25 μM in vitro . Animal studies have shown that K-80003 exhibits potent inhibition of tumor growth when administered at 60 mg/kg .
This promising preclinical profile has led to the licensing of K-80003 by Tarrex Biopharma, Inc., with plans for Phase 1 clinical trials at the Dana Farber Cancer Center for patients with colorectal cancer .
Effects on Atherosclerosis and Cardiovascular Disease
K-80003 has demonstrated significant potential in treating atherosclerosis, a chronic inflammatory disease characterized by plaque formation in arterial walls. Studies using ApoE-/- mouse models have shown that K-80003 treatment significantly reduces lesion size, plaque rupture, macrophage infiltration, and inflammatory cytokine levels .
One of the key mechanisms through which K-80003 attenuates atherosclerotic plaque progression is by inhibiting macrophage apoptosis and necrotic core formation. Research has shown that K-80003 can inhibit 7-ketocholesterol-induced macrophage apoptosis in vitro and suppress necrotic core formation in vulnerable plaques .
Table 2: Effects of K-80003 on Atherosclerotic Plaque Features
| Feature | Effect of K-80003 |
|---|---|
| Lesion Size | Significant reduction |
| Plaque Rupture | Decreased incidence |
| Macrophage Infiltration | Reduced |
| Inflammatory Cytokines | Suppressed levels of IL-1β, IL-6, and TNFα |
| Necrotic Core Formation | Significantly suppressed |
| Macrophage Apoptosis | Inhibited |
Mechanistically, K-80003 promotes autophagic flux in macrophages, thereby inhibiting the p62/SQSTM1-mediated NF-κB proinflammatory pathway . It also prevents 7-ketocholesterol-induced impairment of autophagic flux in macrophages, as evidenced by decreased LC3II and SQSTM1/p62 expression upon K-80003 treatment .
Additionally, K-80003 treatment reduces the number of plaque macrophages positive for nuclear p65 (RelA) NF-κB subunit and inhibits 7-KC-induced p65 nuclear translocation, IκBα degradation, and transcription of NF-κB target genes . These findings suggest that K-80003 suppresses atherosclerotic plaque progression and destabilization by modulating macrophage function through autophagy-mediated reduction of oxidative stress.
Applications in Osteoarthritis Treatment
Recent research has uncovered the potential of K-80003 in treating osteoarthritis (OA), one of the most common and highly prevalent joint diseases . OA is closely associated with dysregulated expression and modification of RXRα, making K-80003 a promising therapeutic candidate.
In a rat model of OA induced by intra-articular injection of monosodium iodoacetate (MIA), K-80003 treatment demonstrated multiple beneficial effects:
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Prevention of articular cartilage degeneration
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Reduction of synovial inflammation
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Alleviation of osteoarthritic pain
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Inhibition of bone erosion in the femoral condyle and tibial plateau
At the molecular level, K-80003 attenuated proteoglycan loss and reduced the expressions of matrix metalloproteinase 13 (MMP13) and ADAMTS-4, enzymes responsible for cartilage degradation . It also markedly inhibited IL-1β-induced p65 nuclear translocation and IκBα degradation in primary chondrocytes, indicating suppression of the NF-κB inflammatory pathway.
Furthermore, K-80003 downregulated the expression of hypoxia-inducible factor-2α (HIF-2α), proteinases (MMP9, MMP13, ADAMTS-4), and pro-inflammatory factors (IL-6 and TNFα) in primary chondrocytes . These effects were blocked by knockdown of estrogen receptor α (ERα) with siRNA, suggesting that K-80003 acts through modulation of RXRα-ERα interaction.
| Parameter | IV Administration | Oral Administration | ||
|---|---|---|---|---|
| Dose | 5 mg/kg | 10 mg/kg | 20 mg/kg | 20 mg/kg |
| AUC (μg × min/mL) | 1273.28 | 4046.65 | 9354.97 | 6230 |
| Half-life (min) | 68.11 | 67.99 | - | - |
The half-life of K-80003 after intravenous administration was consistent at approximately 68 minutes regardless of dose (68.11 min at 5 mg/kg and 67.99 min at 10 mg/kg) . Oral administration of K-80003 at 20 mg/kg resulted in an AUC of 6230 μg × min/mL, indicating substantial bioavailability .
Regarding safety, K-80003 has several advantages over traditional NSAIDs due to its lack of COX inhibitory activity. This property potentially reduces the risk of gastrointestinal, renal, and cardiovascular adverse effects commonly associated with NSAIDs. Additionally, because K-80003 specifically targets tRXRα, which is preferentially expressed in cancer cells rather than normal cells, it may exhibit lower systemic toxicity compared to conventional chemotherapeutic agents .
Current Research Status and Future Directions
K-80003 is transitioning from preclinical research to early clinical development. The compound has been licensed by Tarrex Biopharma, Inc., with plans for Phase 1 clinical trials at the Dana Farber Cancer Center for patients with colorectal cancer .
The multi-faceted therapeutic potential of K-80003 in cancer, atherosclerosis, and osteoarthritis suggests opportunities for developing this compound for various clinical applications. Future research directions may include:
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Optimization of dosing regimens for different therapeutic applications
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Development of improved formulations to enhance bioavailability
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Combination studies with established therapeutics to identify synergistic effects
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Exploration of additional disease models where RXRα modulation might provide therapeutic benefits
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Identification of biomarkers to select patients most likely to respond to K-80003 treatment
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